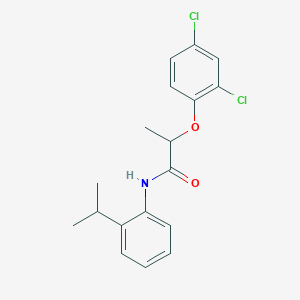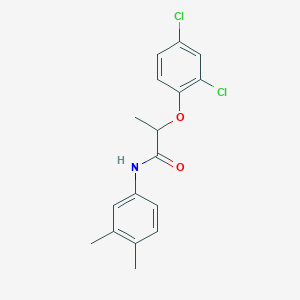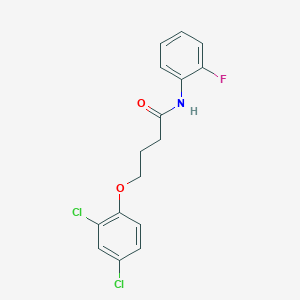
4-(2,4-dichlorophenoxy)-N-(2-fluorophenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-dichlorophenoxy)-N-(2-fluorophenyl)butanamide, also known as DCFB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCFB is a synthetic compound that belongs to the class of amides and is commonly used as a tool in various biochemical and physiological studies.
Mecanismo De Acción
DCFV acts as an antagonist for the G protein-coupled receptor GPR55. It has been shown to bind to the receptor and inhibit its activity, leading to a decrease in the production of certain signaling molecules. This, in turn, can have an effect on various physiological processes, including pain perception, inflammation, and immune response.
Biochemical and Physiological Effects:
DCFV has been shown to have a number of biochemical and physiological effects. It has been shown to decrease inflammation and pain perception in animal models, and it has also been shown to have an effect on immune function. Additionally, 4-(2,4-dichlorophenoxy)-N-(2-fluorophenyl)butanamide has been shown to have an effect on dopamine receptors, which may have implications for the treatment of certain psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCFV has a number of advantages for use in lab experiments. It is a synthetic compound that is easy to obtain and purify, and it has a well-established mechanism of action. Additionally, 4-(2,4-dichlorophenoxy)-N-(2-fluorophenyl)butanamide has been extensively studied, and there is a large body of literature on its effects and potential applications. However, there are also limitations to the use of 4-(2,4-dichlorophenoxy)-N-(2-fluorophenyl)butanamide in lab experiments. It can be difficult to work with in certain contexts, and its effects may be dependent on a number of factors, including the dose used and the specific experimental conditions.
Direcciones Futuras
There are a number of future directions for research on DCFV. One potential avenue of research is the development of new compounds that are similar to 4-(2,4-dichlorophenoxy)-N-(2-fluorophenyl)butanamide but have improved properties, such as increased potency or selectivity for certain receptors. Additionally, there is a need for further research on the effects of 4-(2,4-dichlorophenoxy)-N-(2-fluorophenyl)butanamide on various physiological processes, including immune function and pain perception. Finally, there is a need for further research on the potential applications of 4-(2,4-dichlorophenoxy)-N-(2-fluorophenyl)butanamide in the treatment of various diseases and disorders.
Métodos De Síntesis
DCFV can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 2,4-dichlorophenol and 2-fluoroaniline with butyric anhydride in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure 4-(2,4-dichlorophenoxy)-N-(2-fluorophenyl)butanamide.
Aplicaciones Científicas De Investigación
DCFV has been extensively studied for its potential applications in scientific research. It has been used as a tool in various biochemical and physiological studies, including studies on the endocannabinoid system, G protein-coupled receptors, and the immune system. 4-(2,4-dichlorophenoxy)-N-(2-fluorophenyl)butanamide has also been used to study the effects of various drugs on the body, including the effects of antipsychotic drugs on dopamine receptors.
Propiedades
Fórmula molecular |
C16H14Cl2FNO2 |
|---|---|
Peso molecular |
342.2 g/mol |
Nombre IUPAC |
4-(2,4-dichlorophenoxy)-N-(2-fluorophenyl)butanamide |
InChI |
InChI=1S/C16H14Cl2FNO2/c17-11-7-8-15(12(18)10-11)22-9-3-6-16(21)20-14-5-2-1-4-13(14)19/h1-2,4-5,7-8,10H,3,6,9H2,(H,20,21) |
Clave InChI |
DTTQYUASGMYREQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)F |
SMILES canónico |
C1=CC=C(C(=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



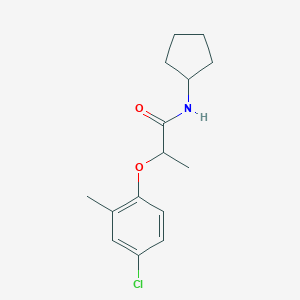
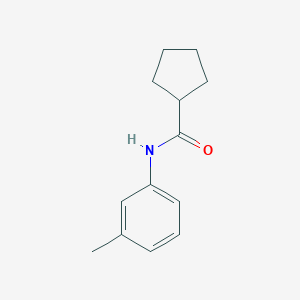

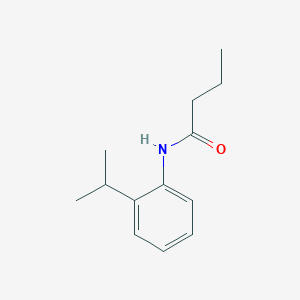
![Dimethyl 5-[(2-iodobenzoyl)amino]isophthalate](/img/structure/B291649.png)
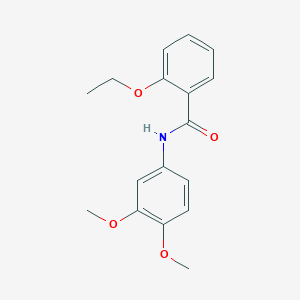
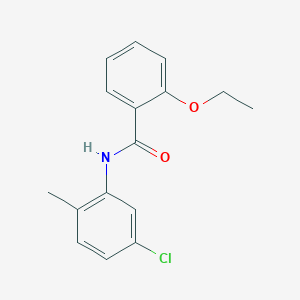
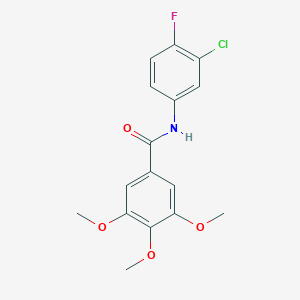


![Dimethyl 2-[(2-iodobenzoyl)amino]terephthalate](/img/structure/B291661.png)

